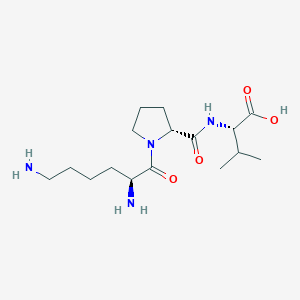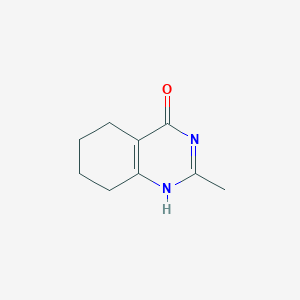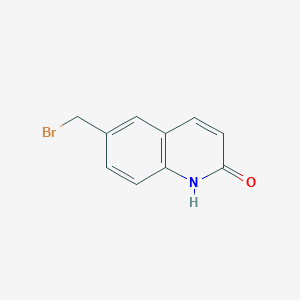
6-(Bromomethyl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethyl)quinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. In
Wirkmechanismus
The mechanism of action of 6-(Bromomethyl)quinolin-2(1H)-one is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It is believed that this compound acts by targeting specific proteins involved in cell growth and division.
Biochemische Und Physiologische Effekte
6-(Bromomethyl)quinolin-2(1H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potential as a fluorescent probe for detecting protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(Bromomethyl)quinolin-2(1H)-one in lab experiments include its high yield synthesis method and its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 6-(Bromomethyl)quinolin-2(1H)-one. One direction is to further explore its potential as an anti-cancer agent and to develop new derivatives with improved efficacy and reduced toxicity. Another direction is to explore its potential as a fluorescent probe for detecting protein-protein interactions and to develop new derivatives with improved sensitivity and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science.
Synthesemethoden
The synthesis of 6-(Bromomethyl)quinolin-2(1H)-one can be achieved through various methods, including the reaction of 6-chloromethylquinolin-2(1H)-one with sodium bromide and copper powder in the presence of DMF. This reaction results in the formation of 6-(Bromomethyl)quinolin-2(1H)-one with a yield of up to 80%. Another method involves the reaction of 6-bromoquinolin-2(1H)-one with formaldehyde in the presence of sodium hydroxide, which results in the formation of 6-(Bromomethyl)quinolin-2(1H)-one with a yield of up to 70%.
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)quinolin-2(1H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting protein-protein interactions. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
103702-29-0 |
|---|---|
Produktname |
6-(Bromomethyl)quinolin-2(1H)-one |
Molekularformel |
C10H8BrNO |
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
6-(bromomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1-5H,6H2,(H,12,13) |
InChI-Schlüssel |
IHMILPDNXIBKGW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1CBr |
Kanonische SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1CBr |
Synonyme |
6-(bromomethyl)quinolin-2(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



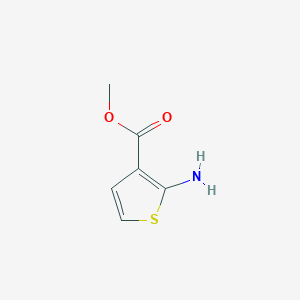
![1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine](/img/structure/B186583.png)
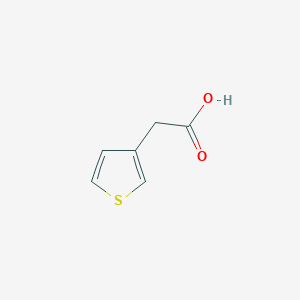
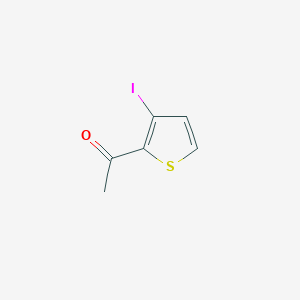
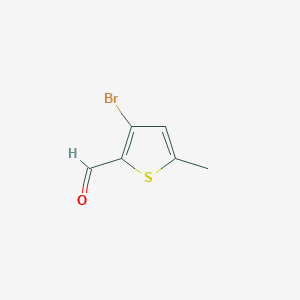
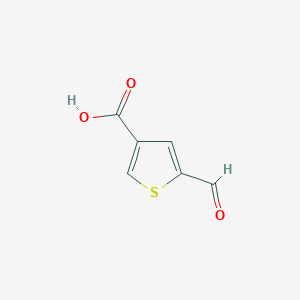
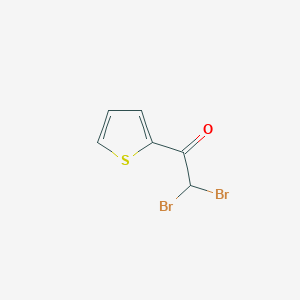
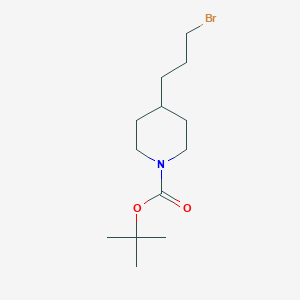
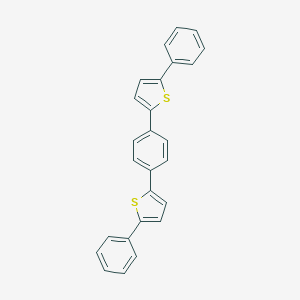
![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)
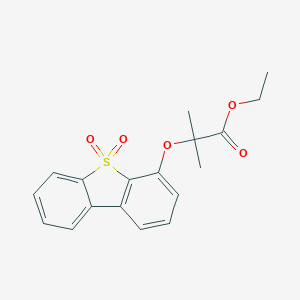
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
